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Mechanism of Action and Structural Basis of Inhibition

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Compound of Interest		
Compound Name:	SARS-CoV-2-IN-45	
Cat. No.:	B12391340	Get Quote

Structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the mechanism of Mpro inhibition.[3][4][5] The Mpro enzyme is active as a dimer, and its substrate-binding pocket is a key target for inhibitors.[1]

The representative inhibitor, acting as a surrogate for SARS-CoV-2-IN-45, is a peptidomimetic compound that fits into the substrate-binding pocket of Mpro.[1] Structural analysis of the Mpro-inhibitor complex reveals that the inhibitor forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site.[1] This covalent modification effectively and irreversibly inactivates the enzyme. The interaction is further stabilized by a network of hydrogen bonds and hydrophobic interactions with surrounding amino acid residues within the binding pocket.

Quantitative Inhibition Data

The potency of antiviral compounds can be quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters to evaluate the efficacy of an inhibitor.



Parameter	Value	Method	Target	Reference
IC50	0.89 μΜ	FRET Assay	SARS-CoV-2 Mpro	[1]
Kd	1.6 μΜ	Isothermal Titration Calorimetry (ITC)	SARS-CoV-2 Mpro	[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings in drug discovery.

X-ray Crystallography

To determine the high-resolution structure of the Mpro-inhibitor complex, X-ray crystallography is employed.[4]

- Protein Expression and Purification: The gene encoding for SARS-CoV-2 Mpro is cloned into an expression vector and transformed into a suitable host, such as E. coli. The protein is then overexpressed and purified using chromatography techniques like affinity and sizeexclusion chromatography.
- Crystallization: The purified Mpro is mixed with the inhibitor and set up for crystallization trials
 using vapor diffusion methods (hanging or sitting drop). Various conditions (e.g., pH,
 temperature, precipitant concentration) are screened to obtain well-ordered crystals.
- Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam at a synchrotron source.[4] The diffraction data is collected and processed to determine the electron density map. The atomic model of the protein-inhibitor complex is then built into the electron density map and refined to high resolution.[6]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique to determine the structure of biological macromolecules in their near-native state.[5][7]



- Sample Preparation: A small volume of the purified Mpro-inhibitor complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.
- Data Acquisition: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual particles are collected.
- Image Processing and 3D Reconstruction: The particle images are computationally aligned and classified to generate 2D class averages. These averages are then used to reconstruct a 3D density map of the complex. An atomic model is subsequently built into the 3D map.[8]

Fluorescence Resonance Energy Transfer (FRET) Assay

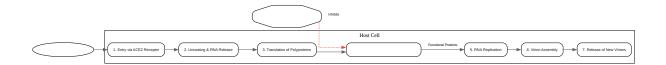
FRET-based assays are commonly used to measure the enzymatic activity of proteases and the inhibitory potential of compounds.[1]

- Assay Principle: A synthetic peptide substrate containing a fluorophore and a quencher on opposite ends of the Mpro cleavage site is used. In the intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
- Procedure: The Mpro enzyme is incubated with varying concentrations of the inhibitor. The
 FRET substrate is then added to initiate the reaction. The fluorescence intensity is monitored
 over time using a plate reader.
- Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

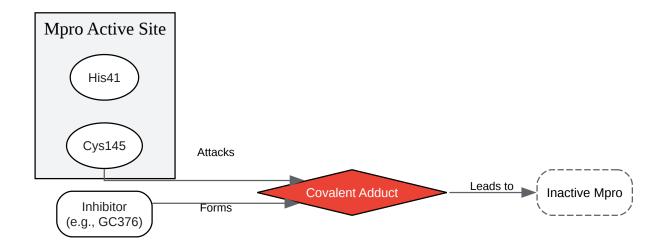
The following diagrams illustrate key concepts and workflows in the study of SARS-CoV-2 inhibition.





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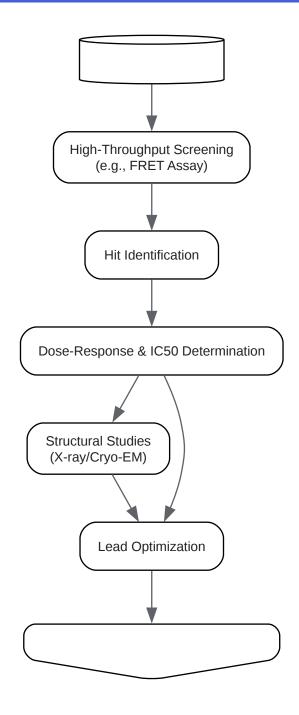
SARS-CoV-2 Replication Cycle and Mpro Inhibition.



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Mechanism of Covalent Inhibition of SARS-CoV-2 Mpro.





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Typical Workflow for Antiviral Inhibitor Discovery.

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